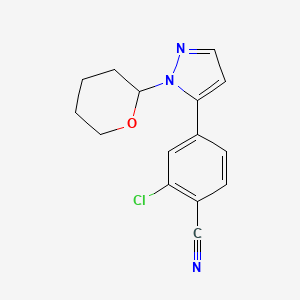

2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile

Description

2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (CAS: 941-996-5) is a synthetic intermediate widely used in pharmaceutical chemistry, particularly in the synthesis of androgen receptor antagonists such as darolutamide (ODM-201) . Structurally, it features a benzonitrile core substituted with a chlorine atom at position 2 and a 1-(tetrahydro-2H-pyran-2-yl)-protected pyrazole ring at position 2. The tetrahydro-2H-pyran (THP) group serves as a protective moiety for the pyrazole nitrogen, enhancing stability during synthetic processes . Its molecular formula is C₁₅H₁₄ClN₃O, with a molecular weight of 299.75 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-[2-(oxan-2-yl)pyrazol-3-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c16-13-9-11(4-5-12(13)10-17)14-6-7-18-19(14)15-3-1-2-8-20-15/h4-7,9,15H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPVLRRBVJWADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=CC=N2)C3=CC(=C(C=C3)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801155636 | |

| Record name | 2-Chloro-4-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1297537-35-9 | |

| Record name | 2-Chloro-4-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.236.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LHF7496CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran moiety.

Chlorination and Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Amines.

Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-4-(1H-Pyrazol-5-yl)Benzonitrile

- CAS : 1297537-37-1

- Molecular Formula : C₁₀H₆ClN₃

- Key Differences: Lacks the THP protective group, resulting in a simpler structure and lower molecular weight (203.63 g/mol) . Directly serves as a precursor in darolutamide synthesis after deprotection of the THP group . Exhibits tautomerism between 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms, as noted in patent literature .

2-Chloro-4-(3-Methyl-1-(THP)-1H-Pyrazol-5-yl)Benzonitrile

- CAS: Not explicitly provided (referenced in ).

- Molecular Formula : C₁₆H₁₆ClN₃O

- Key Differences :

Functional Analogues

2-Chloro-4-(1H-Pyrazol-5-yl)Benzonitrile Hydrochloride

Suzuki Coupling

The THP-protected compound is synthesized via Suzuki-Miyaura cross-coupling between 4-bromo-2-chlorobenzonitrile and 1-(THP)-pyrazole-5-boronic acid pinacol ester. Pd(OAc)₂ and triphenylphosphine catalyze the reaction in acetonitrile-water solvent (yield: 92.3%) .

Deprotection

Removal of the THP group is achieved via HCl treatment in methanol, yielding 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile (purity: 99.8%) .

Biological Activity

2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile, with the CAS number 1297537-35-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14ClN3O

- Molecular Weight : 287.74 g/mol

- Structure : The compound features a chloro-substituted benzonitrile core linked to a tetrahydro-pyran and pyrazole moiety, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile exhibit various pharmacological activities, including:

-

Anticancer Activity :

- Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The presence of the pyrazole moiety is often linked to enhanced antiproliferative activity due to its ability to interact with specific cellular targets.

- A study demonstrated that pyrazole derivatives could inhibit tumor growth in vitro and in vivo models, suggesting potential applications in cancer therapy .

- Antimicrobial Properties :

- Androgen Receptor Modulation :

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Cellular Pathways : The pyrazole ring may facilitate interaction with key proteins involved in cell signaling pathways, leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against multiple lines | |

| Antimicrobial | Effective against certain bacteria | |

| Androgen Modulation | Potential SARM properties |

Case Study Example

In one notable study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating higher potency. Molecular docking studies suggested that the compound binds effectively to the active site of target proteins involved in cancer progression .

Q & A

Q. What are the key synthetic routes for 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile, and how does the Suzuki reaction optimize its preparation?

- Methodological Answer : The compound is synthesized via a Suzuki-Miyaura coupling reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester and 4-bromo-2-chlorobenzonitrile. Key parameters include:

- Catalyst System : Pd(OAc)₂ with triphenylphosphine (PPh₃) in acetonitrile-water solvent, achieving 92.3% yield .

- Base : Potassium carbonate (K₂CO₃·H₂O) for deprotonation and stabilization.

- Work-up : Isolation via acetonitrile phase separation and precipitation with water.

Comparative studies show superior efficiency of Pd(OAc)₂ over PdCl₂(PPh₃)₂ in THF-water (used in prior methods) due to faster reaction kinetics and reduced byproduct formation .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- HPLC Analysis : Used to verify purity (>99.8%) by quantifying residual solvents and unreacted starting materials .

- ¹H/¹³C NMR : Confirms the presence of the tetrahydropyran (THP) protecting group (δ 1.5–4.5 ppm for pyran protons) and the pyrazole ring (δ 7.2–8.1 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 316.08).

Advanced Research Questions

Q. How does tautomerism in the pyrazole ring impact the compound’s pharmacological activity, and how is this addressed during synthesis?

- Methodological Answer : The pyrazole ring exists in tautomeric equilibrium between 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms. This affects receptor binding (e.g., androgen receptor antagonism) and must be controlled during synthesis:

- Protection Strategy : The THP group stabilizes the pyrazole in the 1H-pyrazol-5-yl configuration during coupling.

- Deprotection : HCl in methanol removes THP, yielding the free pyrazole (1H-pyrazol-3-yl tautomer), which is neutralized with NaOH to isolate the final product .

Pharmacological assays (e.g., AR binding studies) should account for tautomer ratios using dynamic HPLC or NMR titration .

Q. What strategies resolve contradictions in yield or purity when scaling up the Suzuki reaction?

- Methodological Answer : Discrepancies between lab-scale and pilot-scale synthesis often arise from:

- Catalyst Loading : Higher Pd(OAc)₂ concentrations (0.5–1 mol%) improve scalability but risk palladium residues. Post-reaction purification via activated charcoal or silica gel chromatography mitigates this .

- Solvent Ratio : Acetonitrile-water (1:1 v/v) ensures homogeneity, but phase separation during cooling requires precise temperature control (±2°C) to avoid premature precipitation.

- Base Selection : K₂CO₃ outperforms Na₂CO₃ in minimizing side reactions (e.g., deboronation) .

Q. How does structural modification of this compound compare to analogs in terms of AR antagonism?

- Methodological Answer : Comparative analysis (Table 1) highlights:

Methodological Challenges & Solutions

Q. What analytical techniques differentiate the THP-protected intermediate from deprotected byproducts?

- Answer :

- TLC Monitoring : Use ethyl acetate/hexane (3:7) to track the disappearance of the boronic ester (Rf = 0.6) and THP-protected product (Rf = 0.4).

- IR Spectroscopy : The THP group shows a C-O-C stretch at 1120 cm⁻¹, absent in deprotected analogs .

Q. How is the compound’s stability assessed under physiological conditions for preclinical studies?

- Answer :

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via LC-MS.

- Light/Temperature Stability : Store at 4°C (protected from light) to prevent THP cleavage or cyanide hydrolysis .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s cytotoxicity in non-cancer cell lines?

- Answer : Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.